L-Prolyl-L-serinamide
Description
L-Prolyl-L-serinamide is a dipeptide composed of L-proline and L-serine residues linked via an amide bond. Proline, a cyclic imino acid, introduces conformational rigidity, while serine contributes a hydroxyl group capable of hydrogen bonding. This combination may influence biochemical interactions, such as substrate binding in enzymatic processes or structural stabilization in peptides .
Properties
CAS No. |
78331-06-3 |
|---|---|
Molecular Formula |
C8H15N3O3 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H15N3O3/c9-7(13)6(4-12)11-8(14)5-2-1-3-10-5/h5-6,10,12H,1-4H2,(H2,9,13)(H,11,14)/t5-,6-/m0/s1 |
InChI Key |
YFMCABAGVXACEU-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CO)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chain Length : this compound’s simplicity contrasts with larger peptides (e.g., ’s 8-mer), which exhibit higher molecular weights and complex interactions.
- Modifications: Compounds like 5-oxo-proline () or D-amino acids () alter stability and bioactivity compared to unmodified dipeptides.
- Functional Groups: Serine’s hydroxyl group in this compound contrasts with tyrosine’s phenol () or threonine’s hydroxyl (), affecting solubility and reactivity.
Research and Application Contexts
- Therapeutic Potential: ’s α-MSH derivative highlights how proline/serine motifs can influence melanocortin receptor binding, suggesting this compound’s utility in hormone analog design .
- Structural Studies : ’s Tyr-Ser-Pro sequence aligns with motifs in bioactive peptides (e.g., neuropeptides), underscoring the role of proline-serine tandems in conformationally constrained regions .
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